molecular formula C3H2BrNS B1268178 5-Bromothiazole CAS No. 3034-55-7

5-Bromothiazole

Cat. No. B1268178
CAS RN: 3034-55-7
M. Wt: 164.03 g/mol
InChI Key: DWUPYMSVAPQXMS-UHFFFAOYSA-N
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Description

5-Bromothiazole is a monobromothiazole . It is used as a pharmaceutical intermediate and performance material .


Synthesis Analysis

5-Bromothiazole can be prepared via treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . A one-pot method has been developed to prepare highly functionalized 5-bromo-2-aminothiazoles, using simple starting materials and mild conditions while avoiding the use of metal catalysts or inconvenient reagents such as elemental halogens .


Molecular Structure Analysis

The molecular formula of 5-Bromothiazole is C3H2BrNS . Its molecular weight is 164.02 .


Chemical Reactions Analysis

5-Bromothiazole compounds could lead to monoacylglycerol lipase (MAGL) inhibition in the micromolar range . More research is needed to fully understand the chemical reactions involving 5-Bromothiazole .


Physical And Chemical Properties Analysis

5-Bromothiazole has a refractive index of n20/D 1.5955 and a density of 1.835 at 25 °C . It is a combustible liquid .

Scientific Research Applications

Pharmaceutical Intermediates

5-Bromothiazole: is widely used as an intermediate in the synthesis of various pharmaceutical compounds . Its bromine and thiazole functional groups make it a valuable precursor in constructing complex molecules for medicinal purposes. For instance, it can be used to synthesize molecules with potential antibacterial and antifungal properties .

Material Science

In the field of materials science, 5-Bromothiazole derivatives have been explored for their potential as endocannabinoid hydrolase MAGL inhibitors . These inhibitors are significant due to their therapeutic potential in treating pain, neuroinflammatory conditions, and certain cancers.

Agriculture

While direct applications of 5-Bromothiazole in agriculture are not extensively documented, related compounds are used to control bacterial diseases in crops . As a structural analog, 5-Bromothiazole could be investigated for similar uses, potentially offering new avenues for plant protection.

Environmental Applications

5-Bromothiazole may have environmental applications, particularly in the study of microbial communities and biogeochemical cycles . Its derivatives could be used to trace environmental processes or as markers in ecological studies.

Chemical Synthesis

5-Bromothiazole: serves as a versatile building block in chemical synthesis, utilized in the preparation of dyes, agrochemicals, and other industrial chemicals . Its reactivity allows for the introduction of bromine and thiazole moieties into various molecules, expanding the repertoire of synthetic chemistry.

Industrial Uses

In industrial settings, 5-Bromothiazole is employed as a performance material due to its stability and reactive nature . It can be used in the manufacture of products that require specific chemical properties imparted by the thiazole ring.

Safety and Hazards

5-Bromothiazole is harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation. It may also cause an allergic skin reaction .

properties

IUPAC Name

5-bromo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNS/c4-3-1-5-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUPYMSVAPQXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338053
Record name 5-Bromothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiazole

CAS RN

3034-55-7
Record name 5-Bromothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 5-Bromothiazole?

A1: 5-Bromothiazole is a five-membered aromatic ring compound containing a sulfur and a nitrogen atom. Its molecular formula is C3H2BrNS, and its molecular weight is 178.04 g/mol [, , ]. Unfortunately, detailed spectroscopic data was not readily available in the provided research articles.

Q2: How is 5-Bromothiazole synthesized?

A2: While various synthetic approaches exist, one common method involves sequential bromination and debromination reactions. Researchers have successfully synthesized 5-Bromothiazole without using elemental bromine, making the process safer and more environmentally friendly [].

Q3: What makes 5-Bromothiazole useful in organic synthesis?

A3: The bromine atom in 5-Bromothiazole serves as a useful handle for further functionalization. For example, it readily undergoes halogen-metal exchange reactions to form thiazolyllithium compounds. These intermediates can be further transformed into thiazole-5-carboxylic acid, a valuable building block for more complex molecules []. Additionally, palladium-catalyzed reactions allow for the introduction of ethynyl groups at the 5-position of the thiazole ring [].

Q4: Are there any specific applications of 5-Bromothiazole derivatives in medicinal chemistry?

A4: Yes, 5-Bromothiazole is a valuable scaffold in drug discovery. For example, a derivative containing a 5-bromothiazole structure has shown potential as a dipeptidyl peptidase-IV inhibitor, which is relevant for developing new diabetes treatments []. Additionally, a rhodamine-based fluorescent sensor incorporating 2-amino-5-bromothiazole has been developed for the selective and sensitive detection of mercury ions in aqueous solutions [].

Q5: Have any studies explored the structure-activity relationships (SAR) of 5-Bromothiazole derivatives?

A5: Although specific SAR studies for 5-Bromothiazole itself weren't detailed in the provided articles, research on similar thiazole derivatives suggests that modifying the substituents on the thiazole ring can significantly impact their biological activity, potency, and selectivity. For instance, incorporating a triphenylamino chromophore into asymmetrical and symmetrical thiazole-based aromatic heterocyclic compounds led to tunable electronic properties and fluorescent characteristics, with potential applications in materials science [].

Q6: Are there any known challenges or limitations associated with using 5-Bromothiazole?

A6: One study observed an unexpected outcome during the synthesis of thiozoles using dibromoacetyl benzene derivatives. Instead of obtaining the anticipated 2-amino-4-aryl-5-bromothiazoles, the reaction yielded 2-amino-4-arylthiazoles. This finding highlights the importance of carefully considering reaction conditions and potential side reactions when working with 5-Bromothiazole derivatives [].

Q7: Has 5-Bromothiazole been studied in any biological contexts?

A7: While not directly focused on human health, one study investigated the effects of 2-n-butyramido-5-bromothiazole on the growth and yield of spring cereals under field conditions []. Another study examined the impact of 2-n-butyramido-5-bromothiazole on the leaf area of spring wheat in pot experiments []. These studies highlight the diverse applications of 5-Bromothiazole derivatives beyond medicinal chemistry.

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